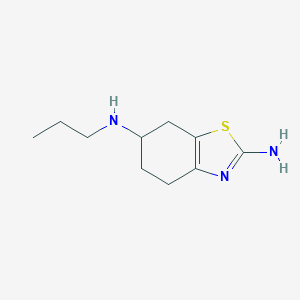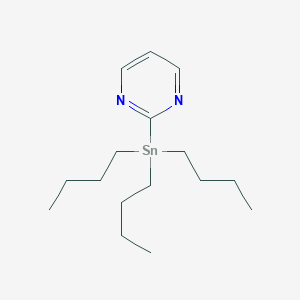
2-(三丁基锡基)嘧啶
概述
描述
2-(Tributylstannyl)pyrimidine is a chemical compound that is part of a broader class of organotin compounds, which are known for their applications in organic synthesis and materials science. While the provided papers do not directly discuss 2-(tributylstannyl)pyrimidine, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, structure, and properties of 2-(tributylstannyl)pyrimidine.
Synthesis Analysis
The synthesis of related organotin compounds, such as 2-(tributylstannyl)pyrrolidine, involves a multi-step process that includes asymmetric deprotonation and stannylation. The preparation of enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide, as mentioned in the first paper, is achieved with excellent yield by treating the N-Boc compound with TMSI. This compound is initially prepared by asymmetric deprotonation using s-BuLi.sparteine and subsequent stannylation . This method could potentially be adapted for the synthesis of 2-(tributylstannyl)pyrimidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The absolute configuration of 2-(tributylstannyl)pyrrolidine was determined using anomalous dispersion X-ray analysis . Although this paper does not directly discuss the molecular structure of 2-(tributylstannyl)pyrimidine, the techniques used for structural determination could be applicable. X-ray crystallography, especially with anomalous dispersion, is a powerful tool for elucidating the three-dimensional structure and absolute configuration of organotin compounds.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 2-(tributylstannyl)pyrimidine. However, the third paper describes a novel one-pot synthesis method for tri(hetero)aryl-substituted pyrimidines, which involves a coupling-isomerization sequence followed by cyclocondensation with amidinium salts . This method could potentially be relevant for the synthesis or further functionalization of 2-(tributylstannyl)pyrimidine by selecting appropriate reactants and conditions.
Physical and Chemical Properties Analysis
The second paper discusses a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which, while not the same as 2-(tributylstannyl)pyrimidine, share the pyrimidine core . These compounds exhibit distinct optical properties, such as absorption and emission wavelengths, which are influenced by the donor effect of the terminal aryl groups. Additionally, one of the compounds in the series shows strong fluorosolvatochromic properties and proton sensitivity due to intramolecular charge transfer (ICT). These findings suggest that the pyrimidine core structure can significantly impact the physical and chemical properties of the molecule, which could be extrapolated to 2-(tributylstannyl)pyrimidine to predict its behavior in various environments.
科学研究应用
合成和光学性质
2-(三丁基锡基)嘧啶用于合成4-芳基乙烯基-2,6-二(吡啶-2-基)嘧啶。此过程涉及双交叉偶联反应,然后是羟醛缩合。这些化合物表现出强发射溶剂变色性,表明形成了分子内电荷分离的发射态。它们的溶剂变色行为随溶剂极性和氢键参数而变化,使其成为比色和发光pH传感器的潜在候选者(Hadad等,2011)。
基于ICT的传感器特性
合成了一系列具有星形D-π-A体系的2,4,6-三(5-芳基-2-噻吩基)嘧啶,其中含有缺电子的嘧啶核心。这些分子具有由末端芳基控制的独特吸收和发射波长。一种特定的衍生物表现出强烈的氟溶剂变色性质和质子敏感性,使其适用于极性或质子传感器(村冈等,2016)。
光敏致嘧啶二聚化
2-(三丁基锡基)嘧啶与DNA中嘧啶二聚化研究有关,这是DNA光化学损伤中的一个关键过程。本研究重点关注DNA及其基本组成部分所涉及的化学,有助于我们了解嘧啶三重态激发态的光物理表征(Cuquerella等,2011)。
植物生长和生理研究
在生理研究中,嘧啶结构中的2-(三丁基锡基)嘧啶衍生物用作植物生长缓释剂。它们提供了对萜类代谢调控的见解,显示了与植物中细胞分裂、细胞伸长和衰老的关系(Grossmann, 1990)。
安全和危害
2-(Tributylstannyl)pyrimidine is classified as dangerous according to the safety data sheet . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
未来方向
属性
IUPAC Name |
tributyl(pyrimidin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFOOAJSDVASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376843 | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)pyrimidine | |
CAS RN |
153435-63-3 | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

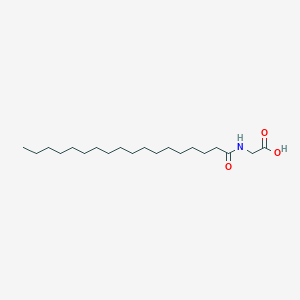
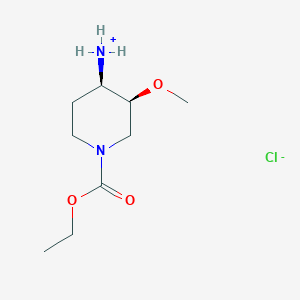
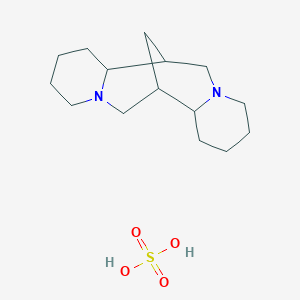
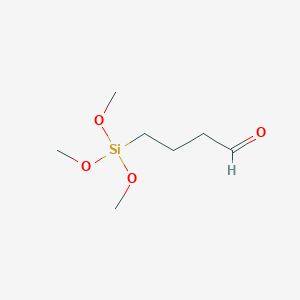
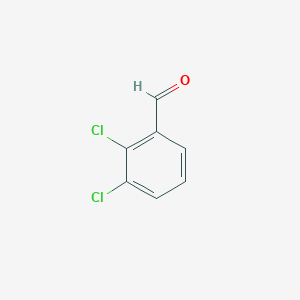
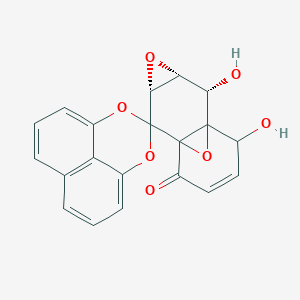
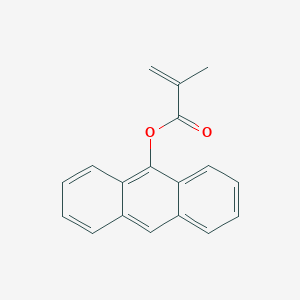


![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)

